Cas no 1805650-41-2 (Ethyl 2-chloro-4-cyano-6-nitrophenylacetate)
Ethyl 2-chloro-4-cyano-6-nitrophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-chloro-4-cyano-6-nitrophenylacetate
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- Inchi: 1S/C11H9ClN2O4/c1-2-18-11(15)5-8-9(12)3-7(6-13)4-10(8)14(16)17/h3-4H,2,5H2,1H3
- InChI Key: PEEDEOCDOFCICG-UHFFFAOYSA-N
- SMILES: ClC1=CC(C#N)=CC(=C1CC(=O)OCC)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 373
- XLogP3: 2.3
- Topological Polar Surface Area: 95.9
Ethyl 2-chloro-4-cyano-6-nitrophenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015020945-250mg |
Ethyl 2-chloro-4-cyano-6-nitrophenylacetate |
1805650-41-2 | 97% | 250mg |
494.40 USD | 2021-05-31 | |
| Alichem | A015020945-500mg |
Ethyl 2-chloro-4-cyano-6-nitrophenylacetate |
1805650-41-2 | 97% | 500mg |
831.30 USD | 2021-05-31 | |
| Alichem | A015020945-1g |
Ethyl 2-chloro-4-cyano-6-nitrophenylacetate |
1805650-41-2 | 97% | 1g |
1,490.00 USD | 2021-05-31 |
Ethyl 2-chloro-4-cyano-6-nitrophenylacetate Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on Ethyl 2-chloro-4-cyano-6-nitrophenylacetate
Recent Advances in the Study of Ethyl 2-chloro-4-cyano-6-nitrophenylacetate (CAS: 1805650-41-2) and Its Applications in Chemical Biology and Pharmaceutical Research
Ethyl 2-chloro-4-cyano-6-nitrophenylacetate (CAS: 1805650-41-2) is a chemically synthesized compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique nitro and cyano functional groups, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammation.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 2-chloro-4-cyano-6-nitrophenylacetate as a key precursor in the synthesis of small-molecule inhibitors targeting protein kinases involved in cancer progression. The researchers employed a multi-step synthetic route, starting with this compound, to generate a library of derivatives with enhanced selectivity and potency against specific kinase isoforms. The study highlighted the compound's reactivity, which allows for efficient modifications at the chloro and cyano positions, enabling the rapid generation of diverse chemical scaffolds.
In addition to its applications in oncology, recent research has explored the antimicrobial properties of derivatives synthesized from Ethyl 2-chloro-4-cyano-6-nitrophenylacetate. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that nitrophenylacetate-based compounds exhibited promising activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a lead compound for developing new antibiotics.
Further investigations into the mechanistic aspects of Ethyl 2-chloro-4-cyano-6-nitrophenylacetate have revealed its role in modulating inflammatory pathways. A preclinical study published in European Journal of Pharmacology (2024) demonstrated that derivatives of this compound could effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines. These findings position the compound as a promising candidate for the development of anti-inflammatory drugs with potential applications in autoimmune diseases.
The synthetic accessibility of Ethyl 2-chloro-4-cyano-6-nitrophenylacetate has also been a focus of recent research. A 2023 study in Organic Process Research & Development presented an optimized, scalable synthesis route for this compound, addressing previous challenges related to yield and purity. The new protocol employs environmentally friendly solvents and catalysts, aligning with the pharmaceutical industry's growing emphasis on green chemistry principles.
Looking forward, the diverse biological activities demonstrated by Ethyl 2-chloro-4-cyano-6-nitrophenylacetate and its derivatives suggest significant potential for future drug development. Current research efforts are focused on expanding the structure-activity relationship (SAR) studies to identify more potent and selective analogs, as well as exploring novel therapeutic targets for these compounds. The compound's unique chemical features continue to make it a valuable tool in chemical biology and medicinal chemistry research.
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